

Ethoxyfen-ethyl: A Technical Overview of its Chemical Identity, Properties, and Herbicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxyfen*

Cat. No.: *B12650768*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethoxyfen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemicals. It is primarily utilized for the control of a range of annual broadleaf and grass weeds. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and available data on its biological activity and toxicology.

Chemical Identity

IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1][2]

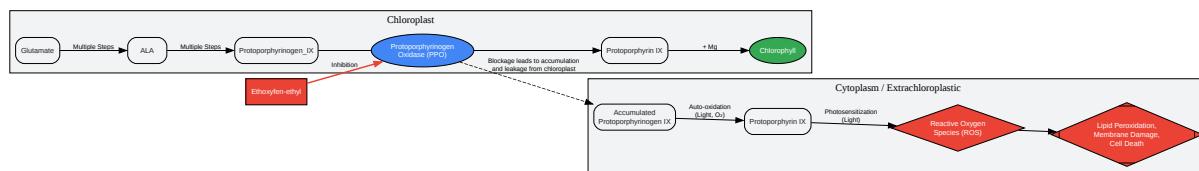
Synonyms:

- **Ethoxyfen-ethyl**[2][3]
- Fulumi[1][3]
- Buvirex[3]
- HC 252[3]

- (1S)-2-ethoxy-1-methyl-2-oxoethyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate (CAS name)[\[1\]](#)
- ethyl O-{2-chloro-5-[(2-chloro- α,α,α -trifluoro-p-tolyl)oxy]benzoyl}-L-lactate[\[1\]](#)

CAS Registry Number: 131086-42-5[\[1\]](#)[\[2\]](#)

Physicochemical Properties


A summary of the key physicochemical properties of **Ethoxyfen**-ethyl is presented in the table below. This data is essential for understanding its environmental fate and behavior, as well as for formulation development.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ Cl ₂ F ₃ O ₅	[1] [2]
Molecular Weight	451.22 g/mol	[3]
Physical State	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
Vapor Pressure	Data not available	
LogP (Octanol-Water Partition Coefficient)	4.9	[2]

Biological Activity and Mode of Action

Ethoxyfen-ethyl functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[\[4\]](#)[\[5\]](#) This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, the death of susceptible plant species.[\[4\]](#)[\[5\]](#)

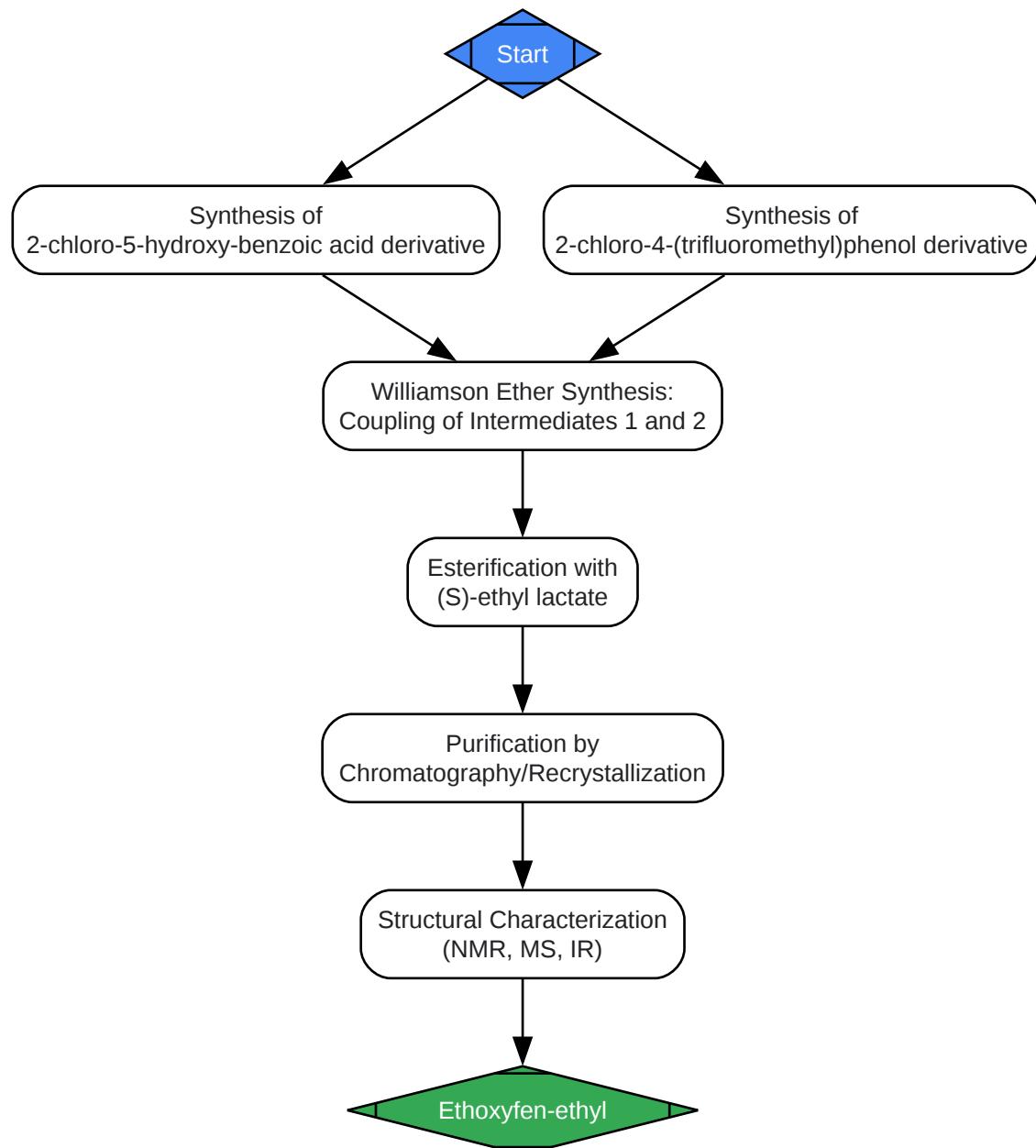
The following diagram illustrates the proposed signaling pathway for PPO-inhibiting herbicides like **Ethoxyfen-ethyl**.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Ethoxyfen-ethyl**, a PPO-inhibiting herbicide.

Herbicidal Efficacy

Ethoxyfen-ethyl is effective against a variety of weed species. Quantitative data on its efficacy is crucial for determining appropriate application rates and understanding its spectrum of activity. While specific dose-response data for **Ethoxyfen-ethyl** is not readily available in the public domain, the following table summarizes the known herbicidal activity of PPO inhibitors, which is indicative of the expected performance of **Ethoxyfen-ethyl**.


Weed Species	Efficacy of PPO Inhibitors
Amaranthus spp. (Pigweed)	High
Chenopodium album (Common Lambsquarters)	High
Abutilon theophrasti (Velvetleaf)	High
Solanum spp. (Nightshade)	Moderate to High
Various Grass Species	Moderate

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline generalized methodologies for the synthesis, analysis, and biological evaluation of diphenyl ether herbicides like **Ethoxyfen**-ethyl.

Synthesis of Ethoxyfen-ethyl (Conceptual Workflow)

The synthesis of **Ethoxyfen**-ethyl would typically involve a multi-step process. A generalized workflow for the synthesis of related diphenyl ether herbicides is presented below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Ethoxyfen-ethyl**.

Analytical Methodology for Residue Analysis

The determination of **Ethoxyfen-ethyl** residues in environmental samples such as soil and water is crucial for regulatory and safety assessments. A common approach involves extraction followed by chromatographic analysis.

1. Sample Preparation and Extraction:

- Soil: A representative soil sample is collected and air-dried. The sample is then sieved to remove large debris. A known weight of the soil is extracted with an organic solvent system, such as acetonitrile or a mixture of acetone and hexane, often using techniques like sonication or Soxhlet extraction.
- Water: A water sample is collected and filtered to remove suspended solids. Solid-phase extraction (SPE) is a common technique for extracting and concentrating **Ethoxyfen**-ethyl from water. A C18 cartridge is typically used, and the analyte is eluted with a suitable organic solvent.

2. Cleanup:

- The crude extract from either soil or water may contain interfering substances. A cleanup step, such as passing the extract through a Florisil or silica gel column, is often necessary to remove these interferences.

3. Instrumental Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for the quantification of **Ethoxyfen**-ethyl. The extract is injected into the GC, where the compound is separated from other components. The mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector can also be used for the analysis of **Ethoxyfen**-ethyl. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water.

Biological Evaluation of Herbicidal Activity

The herbicidal activity of **Ethoxyfen**-ethyl can be evaluated through a series of standardized bioassays.

1. Seed Germination and Seedling Growth Assay:

- Seeds of target weed species and non-target crop species are surface-sterilized.
- The seeds are placed on filter paper in petri dishes, and a range of concentrations of **Ethoxyfen**-ethyl are applied.
- The petri dishes are incubated under controlled conditions of light and temperature.
- After a specified period, germination percentage, root length, and shoot length are measured to determine the inhibitory effect of the compound.

2. Whole Plant Pot Assay (Post-emergence):

- Target weed species are grown in pots containing a suitable soil mixture until they reach a specific growth stage (e.g., 2-4 leaf stage).
- A range of concentrations of **Ethoxyfen**-ethyl, typically formulated as an emulsifiable concentrate, are sprayed onto the plants.
- The plants are maintained in a greenhouse under controlled conditions.
- Herbicidal injury is visually assessed at regular intervals using a rating scale (e.g., 0% = no injury, 100% = complete kill).
- At the end of the experiment, the fresh and dry weight of the above-ground biomass is determined to quantify the herbicidal effect.

Toxicology

The toxicological profile of a herbicide is critical for assessing its risk to non-target organisms and human health.

Mammalian Toxicity:

- Acute Oral LD₅₀ (Rat): Data not available for **Ethoxyfen**-ethyl specifically, but related diphenyl ether herbicides generally exhibit low to moderate acute oral toxicity.
- Acute Dermal LD₅₀ (Rat/Rabbit): Data not available.

- Acute Inhalation LC₅₀ (Rat): Data not available.

Ecotoxicity:

- Avian Toxicity: Data not available.
- Aquatic Toxicity (Fish, Daphnia): Data not available.
- Honeybee Toxicity: Data not available.

Conclusion

Ethoxyfen-ethyl is a diphenyl ether herbicide with a mode of action involving the inhibition of the PPO enzyme. While its chemical identity is well-defined, there is a notable lack of publicly available, detailed quantitative data regarding its biological activity, specific experimental protocols for its synthesis and analysis, and a comprehensive toxicological profile. Further research and publication of data in these areas are necessary to provide a more complete understanding of this compound for the scientific and regulatory communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Ethoxyfen-ethyl | C₁₉H₁₅Cl₂F₃O₅ | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- To cite this document: BenchChem. [Ethoxyfen-ethyl: A Technical Overview of its Chemical Identity, Properties, and Herbicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12650768#ethoxyfen-ethyl-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com